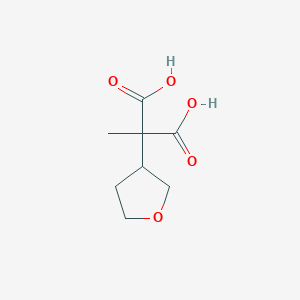

2-Methyl-2-(oxolan-3-yl)propanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

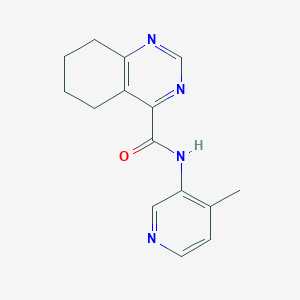

2-Methyl-2-(oxolan-3-yl)propanedioic acid is an organic compound with the chemical formula C8H14O3 . It appears as a liquid at room temperature . The compound has a molecular weight of 158.2 .

Molecular Structure Analysis

The InChI string for 2-Methyl-2-(oxolan-3-yl)propanedioic acid isInChI=1S/C8H14O3/c1-6(8(9)10)5-7-3-2-4-11-7/h6-7H,2-5H2,1H3,(H,9,10) . This indicates the presence of a carboxylic acid group attached to a methyl group and an oxolane ring . Physical And Chemical Properties Analysis

2-Methyl-2-(oxolan-3-yl)propanedioic acid is a liquid at room temperature . It has a molecular weight of 158.2 .Applications De Recherche Scientifique

Biodegradable Polymer Production

One of the significant applications of compounds related to 2-Methyl-2-(oxolan-3-yl)propanedioic acid is in the production of biodegradable polymers. The selective oxidation of 1,2-propanediol to lactic acid under mild conditions using gold-based nanoparticulate catalysts has been investigated, demonstrating the potential for using bio-renewable resources for generating materials that can be used in biodegradable plastics (Ryabenkova et al., 2013).

Renewable Fuels and Solvents

The microbial production of 2,3-butanediol (2,3-BDL), a key intermediate for several chemical feedstocks and liquid fuels, from natural resources highlights the potential of derivatives of 2-Methyl-2-(oxolan-3-yl)propanedioic acid in renewable energy applications. 2,3-BDL can be converted to methyl ethyl ketone by dehydration, which serves as a liquid fuel additive (Syu, 2001). Additionally, the conversion of 2,3-BDL to renewable gasoline, solvents, and fuel additives through selective dehydration to form dioxolane mixtures has been researched, offering an environmentally friendly alternative to traditional petroleum-based products (Harvey et al., 2016).

Synthetic Chemistry and Catalysis

The acid-catalyzed condensation of glycerol with various aldehydes to produce [1,3]dioxolanes has been investigated, with solid acids evaluated as heterogeneous catalysts. This research is indicative of the role that dioxolane derivatives, similar to 2-Methyl-2-(oxolan-3-yl)propanedioic acid, can play in creating novel platform chemicals for further chemical synthesis (Deutsch et al., 2007).

Environmental Impact Reduction

The catalytic dehydration of 1,2-propanediol to propanal, a process involving the formation of cyclic acetals such as dioxolanes, showcases the potential for using derivatives of 2-Methyl-2-(oxolan-3-yl)propanedioic acid in processes aiming to reduce environmental impact. These processes utilize bio-based feedstocks to create valuable chemicals, thereby contributing to the sustainability of chemical production (Mori et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-2-(oxolan-3-yl)propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(6(9)10,7(11)12)5-2-3-13-4-5/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMSHLLGBHASLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOC1)(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(oxolan-3-yl)propanedioic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2924489.png)

![4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2924491.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B2924492.png)

![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2924497.png)

![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2924499.png)

![3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2924503.png)

![1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2924505.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2924508.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)